Ido-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H23BrFN7O4S |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
[[N-(3-bromo-4-fluorophenyl)-C-[4-[2-(N-cyano-S-methylsulfonimidoyl)ethylamino]-1,2,5-oxadiazol-3-yl]carbonimidoyl]amino] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C19H23BrFN7O4S/c1-5-19(2,3)18(29)31-27-17(25-12-6-7-14(21)13(20)10-12)15-16(28-32-26-15)23-8-9-33(4,30)24-11-22/h6-7,10H,5,8-9H2,1-4H3,(H,23,28)(H,25,27) |
InChI Key |
HZXDVRSHIPIHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)ONC(=NC1=CC(=C(C=C1)F)Br)C2=NON=C2NCCS(=NC#N)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Ido-IN-11: A Technical Overview of its High-Affinity Binding to IDO1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ido-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The document focuses on the binding affinity of this compound to IDO1, presenting quantitative data, detailed experimental methodologies for key assays, and a visualization of the relevant signaling pathway.
Quantitative Binding Affinity Data
The inhibitory potency of this compound against IDO1 has been determined through both biochemical and cell-based assays. The following table summarizes the key quantitative data for the binding affinity of this compound.
| Assay Type | Cell Line | Metric | Value | Reference |
| Biochemical Assay | N/A | IC50 | 0.6 nM | White C, et al. Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1). ACS Med Chem Lett. 2020 Mar 10;11(4):550-557. |
| Cellular Assay | HeLa | IC50 | 3.2 nM | White C, et al. Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1). ACS Med Chem Lett. 2020 Mar 10;11(4):550-557. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard assays used to determine IDO1 inhibition.
Biochemical IDO1 Inhibition Assay
This assay measures the direct inhibition of purified recombinant IDO1 enzyme activity by this compound. The activity of IDO1 is determined by measuring the production of N-formylkynurenine, which can be detected by its absorbance at 321 nm.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound (test compound)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add varying concentrations of this compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add the recombinant human IDO1 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 400 µM L-tryptophan to all wells.
-
Immediately measure the absorbance at 321 nm every minute for 30-60 minutes at 37°C using a spectrophotometer. The increase in absorbance corresponds to the formation of N-formylkynurenine.
-
Calculate the initial reaction rates (V₀) for each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context. Human HeLa cells are stimulated to express IDO1, and the inhibition of tryptophan catabolism is quantified by measuring the reduction of kynurenine in the cell culture supernatant.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Human Interferon-gamma (IFN-γ)
-
This compound (test compound)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well cell culture plate
-
Spectrophotometer or fluorometer
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples at 2500 rpm for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm. Alternatively, for a fluorescence-based assay, a specific fluorescent probe for kynurenine can be used according to the manufacturer's instructions, with fluorescence measured at the appropriate excitation and emission wavelengths.
-
Create a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the experimental samples.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value as described for the biochemical assay.
Visualization of IDO1 Signaling Pathway and Inhibition
The following diagrams illustrate the IDO1 signaling pathway and the experimental workflow for determining IDO1 inhibition.
Caption: IDO1 signaling pathway and this compound inhibition.
Caption: Workflow for IDO1 inhibition assays.
An In-Depth Technical Guide to Ido-IN-11 (CAS 1888378-32-2): A Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint protein that plays a significant role in tumor immune evasion. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive tumor microenvironment. Ido-IN-11 (CAS 1888378-32-2) has been identified as a potent inhibitor of IDO1. This technical guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, mechanism of action, and the methodologies used to assess its inhibitory activity. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of cancer immunotherapy.
Core Chemical and Physical Properties
This compound is a complex small molecule with the molecular formula C19H23BrFN7O4S and a molecular weight of 544.4 g/mol .[1] Its structural and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1888378-32-2 | [1] |
| Molecular Formula | C19H23BrFN7O4S | [1] |
| Molecular Weight | 544.4 g/mol | [1] |
| Canonical SMILES | BrC1=CC(N/C(C2=NON=C2NCCS(=O)(C)=NC#N)=N\OC(C(C)(C)CC)=O)=CC=C1F | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Mechanism of Action and Therapeutic Rationale
This compound is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the oxidative cleavage of the indole ring of tryptophan, initiating its catabolism through the kynurenine pathway.[2][3]
The overexpression of IDO1 in the tumor microenvironment leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan, an essential amino acid, triggers a stress response in effector T cells, leading to their anergy and apoptosis.[3]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), which promotes the differentiation of regulatory T cells (Tregs) and further suppresses the anti-tumor immune response.[3][4]
By inhibiting IDO1, this compound is designed to reverse these immunosuppressive effects, thereby restoring T cell function and enhancing the body's ability to recognize and eliminate cancer cells.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against IDO1 has been quantified in both enzymatic and cell-based assays. The available data is presented in the table below.
| Assay Type | Target | IC50 (µM) | Source |
| Kinase Assay | IDO1 | 0.18 | Patent WO 2016041489 A1[1] |
| HeLa Cell-Based Assay | IDO1 | 0.014 | Patent WO 2016041489 A1[1] |
Experimental Protocols
While the specific experimental details for the determination of the IC50 values for this compound are proprietary to the patent (WO 2016041489 A1), this section provides detailed representative methodologies for the key experiments cited.
IDO1 Enzymatic Assay (Representative Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
Test compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the recombinant IDO1 enzyme to the wells and incubate briefly.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Add DMAB reagent, which reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
HeLa Cell-Based IDO1 Activity Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
L-Tryptophan
-
Test compound (e.g., this compound) dissolved in DMSO
-
TCA
-
DMAB reagent
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24-48 hours to induce the expression of IDO1.
-
Add the test compound at various concentrations to the cells.
-
Add L-tryptophan to the cell culture medium.
-
Incubate the plate for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge the samples and transfer the clear supernatant to a new plate.
-
Add DMAB reagent to the supernatant.
-
Measure the absorbance at 480 nm.
-
Determine the IC50 value as described for the enzymatic assay.
Signaling Pathways and Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows related to this compound and its target, IDO1.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating IDO1 inhibitors.
Conclusion
This compound is a potent inhibitor of IDO1, a key target in cancer immunotherapy. The available data demonstrates its ability to inhibit IDO1 in both enzymatic and cellular assays. The provided representative experimental protocols and signaling pathway diagrams offer a framework for understanding and further investigating the therapeutic potential of this compound and other IDO1 inhibitors. Further disclosure of the detailed experimental data from the primary patent literature would be beneficial for a more comprehensive evaluation of this compound's preclinical profile. Nevertheless, this compound represents a promising lead compound for the development of novel cancer immunotherapies.
References
Distinguishing Ido-IN-11 and IDO1-IN-11: A Technical Guide
For Immediate Release
A comprehensive analysis reveals that Ido-IN-11 and IDO1-IN-11 are distinct chemical entities with significantly different potencies and likely different mechanisms of action as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This guide provides a detailed technical overview for researchers, scientists, and drug development professionals to clarify the differences between these two compounds.
Core Distinctions and Chemical Identity
This compound and IDO1-IN-11 are separate molecules, a fact underscored by their disparate inhibitory concentrations and origins. "this compound" is an indoleamine-2,3-dioxygenase (IDO) inhibitor with IC50 values in the micromolar and high nanomolar range, originating from patent WO 2016041489 A1 as compound 13[1]. In contrast, "IDO1-IN-11" is a highly potent IDO1 inhibitor with an IC50 value in the sub-nanomolar range, as described in the publication "Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1)" by White C, et al[2].
Chemical Structures
This compound
-
IUPAC Name: 4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide
-
Molecular Formula: C₉H₇BrFN₅O₂
-
CAS Number: 1888378-32-2
IDO1-IN-11
Quantitative Data Summary
The inhibitory potencies of this compound and IDO1-IN-11 are orders of magnitude different, highlighting their distinct nature.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Kinase Assay | IDO | 0.18 µM | [1] |
| HeLa Cell Assay | IDO1 | 0.014 µM (14 nM) | [1] | |
| IDO1-IN-11 | Biochemical Assay | IDO1 | 0.6 nM | [2] |
Mechanism of Action
The two compounds inhibit the IDO1 enzyme through different mechanisms.
This compound: The specific mechanism of action for this compound is not explicitly detailed as competitive, non-competitive, or otherwise in the provided results. It is generally classified as an indoleamine-2,3-dioxygenase (IDO) inhibitor.
IDO1-IN-11: This compound is characterized as a heme-displacing inhibitor [3]. IDO1 is a heme-containing enzyme, and its catalytic activity is dependent on this cofactor. Heme-displacing inhibitors bind to the apoenzyme (the enzyme without the heme group) and prevent the heme from re-binding, thus rendering the enzyme inactive[3]. This mechanism is distinct from inhibitors that compete with the substrate (tryptophan) or bind to other allosteric sites.
Signaling Pathways and Experimental Workflows
To understand the context of IDO1 inhibition, it is crucial to visualize the relevant biological pathways and experimental procedures.
IDO1 Signaling Pathway in Cancer
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This has two major immunosuppressive effects: T-cell starvation due to lack of the essential amino acid tryptophan, and the induction of T-cell apoptosis and differentiation of regulatory T-cells (Tregs) by kynurenine.
Caption: IDO1 signaling pathway in the tumor microenvironment and points of intervention for this compound and IDO1-IN-11.
General Experimental Workflow for IDO1 Inhibition Assay
The following diagram illustrates a typical workflow for assessing the potency of IDO1 inhibitors in a cell-based assay.
References
A Technical Guide to the Non-Enzymatic Functions of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has long been recognized as a critical immune checkpoint. Its canonical function involves catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into L-kynurenine. This process leads to localized tryptophan depletion and the accumulation of immunomodulatory kynurenines, which collectively suppress effector T-cell function and promote an immune-tolerant tumor microenvironment (TME).[1][2] However, the clinical failure of potent enzymatic inhibitors of IDO1 has underscored a critical gap in our understanding of its biology.[3][4] Emerging evidence has illuminated a second, non-enzymatic role for IDO1 as an intracellular signaling scaffold.[5][6] This function, independent of tryptophan catabolism, is mediated through protein-protein interactions that drive pro-tumorigenic signaling cascades, conferring a long-term immunosuppressive phenotype on immune cells and promoting cancer cell proliferation directly.[4][7] This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental methodologies central to the non-enzymatic functions of IDO1 in oncology.
Molecular Basis of IDO1's Signaling Function
The non-enzymatic activity of IDO1 is predicated on its ability to act as a signaling scaffold, a function primarily localized to its smaller, non-catalytic domain.[5] This role is governed by specific structural motifs that, upon post-translational modification, serve as docking sites for downstream signaling partners.
Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs)
The signaling capacity of IDO1 is critically dependent on two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within its structure.[5] The consensus sequence for an ITIM is (I/V/L/S)xYxx(L/V).[5] In human IDO1, these motifs are centered around tyrosine residues at positions 111 (ITIM1) and 249 (ITIM2).[5]
In an immunosuppressive microenvironment, often characterized by the presence of Transforming Growth Factor-beta (TGF-β), these tyrosine residues become phosphorylated.[7][8] This phosphorylation event is a crucial molecular switch that converts IDO1 from its enzymatic (holo-IDO1) state to a signaling-competent (apo-IDO1) state.[5][9] Kinases from the Src family, such as Fyn and Src, have been identified as mediators of ITIM phosphorylation.[5]
Conformational Dynamics
Structural and computational studies suggest that the enzymatic and signaling functions of IDO1 are associated with distinct protein conformations that are in a dynamic balance.[5] Phosphorylation of the ITIMs induces a conformational change that distorts the catalytic cleft, inhibiting heme binding and thus ablating its enzymatic activity.[4][9] Conversely, certain catalytic inhibitors have been shown to stabilize a non-enzymatic conformation of the IDO1 protein, inadvertently promoting its signaling function and leading to adverse pro-tumorigenic effects.[3]
Core Signaling Pathways
Phosphorylated IDO1 initiates downstream signaling by recruiting and activating specific effector proteins, primarily those containing Src homology 2 (SH2) domains.
The IDO1/SHP/NF-κB Axis
In dendritic cells (DCs), TGF-β triggers the phosphorylation of IDO1's ITIMs.[7][10] These phosphotyrosine sites then act as docking platforms for the SH2 domains of Src homology 2 domain-containing phosphatases, specifically SHP-1 and SHP-2.[7][11]
The formation of the IDO1-SHP complex leads to the activation of the non-canonical NF-κB pathway.[7][8] This results in the nuclear translocation of the p52 and RelB subunits, which in turn drive the transcription of IDO1 and TGFB1.[7][10] This establishes a potent, self-amplifying feedback loop that sustains a long-term, stable immunosuppressive phenotype in the cell.[7][12]
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 3. Frontiers | Adverse Pro-Tumorigenic Effects of IDO1 Catalytic Inhibitors Mediated by the Non-Enzymatic Function of IDO1 in Tumor Cells [frontiersin.org]
- 4. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. researchgate.net [researchgate.net]
- 8. IDO1 and TGF-β Mediate Protective Effects of IFN-α in Antigen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ido-IN-11: A Technical Guide for Basic Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint protein that plays a significant role in tumor immune evasion. As a rate-limiting enzyme, IDO1 catabolizes the essential amino acid L-tryptophan into kynurenine within the tumor microenvironment.[1][2][3][4] This metabolic activity leads to the suppression of anti-tumor immune responses through two primary mechanisms: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine and its derivatives, which induce T-cell apoptosis and promote the generation of regulatory T cells (Tregs).[1][5][6][7] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in cancer immunotherapy.
Ido-IN-11 is a potent inhibitor of the IDO1 enzyme. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its investigation in basic cancer immunology research.
This compound: Mechanism of Action and Potency
This compound is an indoleamine-2,3-dioxygenase (IDO) inhibitor.[1] Its potency has been quantified in both enzymatic and cell-based assays.
| Assay Type | IC50 Value | Source |
| Kinase Assay | 0.18 µM | [1] |
| HeLa Cell-Based Assay | 0.014 µM | [1] |
| Table 1: In vitro potency of this compound. |
The data indicates that this compound is a highly potent inhibitor of IDO1, with a significantly lower IC50 value in a cellular context, suggesting excellent cell permeability and activity. The information for this compound is extracted from patent WO 2016041489 A1, where it is listed as compound 13.[1]
Signaling Pathways
The inhibition of IDO1 by this compound is expected to reverse the immunosuppressive effects mediated by the IDO1 pathway. The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the subsequent downstream signaling events that lead to immune suppression.
Caption: IDO1 Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of this compound in a research setting. The following sections provide methodologies for key in vitro and in vivo assays.
In Vitro Assays
1. IDO1 Enzyme Inhibition Assay (Kinase Assay)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant IDO1.
Workflow:
Caption: Workflow for the IDO1 Enzyme Inhibition Assay.
Methodology:
-
Reagents: Recombinant human IDO1 protein, L-tryptophan, ascorbic acid, methylene blue, catalase, potassium phosphate buffer (pH 6.5), this compound, and a plate reader.
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Add the recombinant IDO1 enzyme to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 490 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
2. Cell-Based IDO1 Inhibition Assay (HeLa Cell Assay)
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular environment. HeLa cells are commonly used as they can be induced to express high levels of IDO1 upon stimulation with interferon-gamma (IFN-γ).
Workflow:
Caption: Workflow for the Cell-Based IDO1 Inhibition Assay.
Methodology:
-
Cell Line: HeLa cells.
-
Reagents: DMEM, FBS, penicillin-streptomycin, human IFN-γ, this compound, and a kynurenine detection kit or LC-MS/MS.
-
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric assay or by LC-MS/MS for higher sensitivity.
-
Calculate the IC50 value.
-
3. T-Cell Proliferation Assay
This assay assesses the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation in a co-culture system.
Methodology:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a co-culture of IDO1-expressing tumor cells (e.g., IFN-γ-treated HeLa or SK-OV-3 cells) and isolated human T-cells.
-
Reagents: RPMI-1640, FBS, IL-2, anti-CD3/CD28 antibodies or beads, a proliferation dye (e.g., CFSE or CellTrace Violet), and this compound.
-
Procedure:
-
Label T-cells with a proliferation dye.
-
Co-culture the labeled T-cells with IFN-γ-stimulated, IDO1-expressing tumor cells in the presence of serial dilutions of this compound.
-
Stimulate T-cell proliferation with anti-CD3/CD28 antibodies or beads and IL-2.
-
Incubate for 3-5 days.
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye.
-
Quantify the percentage of proliferating T-cells in each condition.
-
In Vivo Assays
1. Syngeneic Mouse Tumor Models
These models are crucial for evaluating the in vivo efficacy of this compound in an immunocompetent setting.
Workflow:
Caption: Workflow for In Vivo Efficacy Studies.
Methodology:
-
Animal Model: Syngeneic mouse models (e.g., BALB/c mice for CT26 colon carcinoma, C57BL/6 mice for B16-F10 melanoma).
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, combination therapy).
-
Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor animal survival.
-
At the end of the study, tumors can be excised for analysis of the tumor microenvironment, including the infiltration and activation of different immune cell subsets (e.g., CD8+ T-cells, Tregs) by flow cytometry or immunohistochemistry.
-
Plasma samples can be collected to measure kynurenine and tryptophan levels.
-
Conclusion
This compound is a potent inhibitor of the IDO1 enzyme, a key target in cancer immunotherapy. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to investigate the therapeutic potential of this compound in basic cancer immunology research. Further preclinical studies are warranted to fully elucidate its in vivo efficacy and mechanism of action, both as a monotherapy and in combination with other immunotherapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assay for Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] Under normal physiological conditions, IDO1 activity is typically low. However, it is dramatically upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), particularly in the context of the innate immune response.[1][2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[3][4] This process suppresses the proliferation and activity of effector T-cells, promoting immune tolerance and allowing tumors to evade immune destruction.[2][5] Consequently, IDO1 has emerged as a significant therapeutic target for cancer immunotherapy, leading to the development of small molecule inhibitors designed to restore anti-tumor immunity.
These application notes provide a detailed protocol for an in vitro, enzyme-based assay to determine the potency of IDO1 inhibitors, such as Ido-IN-11. The assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine (NFK). A fluorogenic developer is then used to selectively react with the NFK product, generating a highly fluorescent signal (Excitation = 402 nm / Emission = 488 nm).[1][2] The simplicity and high signal-to-background ratio of this method make it highly suitable for the screening and characterization of IDO1 inhibitors.[2][6]
IDO1 Enzymatic Pathway
The diagram below illustrates the catalytic function of IDO1 in the kynurenine pathway and the mechanism of action for an IDO1 inhibitor.
Experimental Protocol
This protocol is designed for a 96-well plate format and is optimized for measuring the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials and Reagents
| Component | Description | Storage |
| Recombinant Human IDO1 | Enzyme source. Reconstitute in IDO1 Assay Buffer. | -80°C |
| IDO1 Assay Buffer | Typically a potassium phosphate buffer (50 mM, pH 6.5).[7] | 4°C |
| L-Tryptophan | Substrate. Prepare a stock solution in IDO1 Assay Buffer. | -20°C |
| Ascorbic Acid | Reducing agent for the enzyme's heme cofactor. | -20°C |
| Methylene Blue | Cofactor.[8] | 4°C |
| Catalase | Removes H₂O₂ generated by reducing agents.[8] | 4°C |
| Test Inhibitor (e.g., this compound) | Prepare a dilution series in DMSO, then dilute in Assay Buffer. | -20°C |
| IDO1 Inhibitor (Positive Control) | A known inhibitor (e.g., Epacadostat) for assay validation. | -20°C |
| Fluorogenic Developer | Reagent that reacts with NFK to produce a fluorescent signal.[1][2] | 4°C, protected from light |
| Black, flat-bottom 96-well plate | For fluorescence measurements. | Room Temperature |
Experimental Workflow
The following diagram outlines the major steps of the IDO1 inhibitor assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. abcam.com [abcam.com]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cell-Based Assays for the IDO1 Inhibitor, Ido-IN-11: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the optimization of a cell-based assay to evaluate the potency and efficacy of Ido-IN-11, a known inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune responses, making it a significant target in oncology and immunology.[1][2] The protocol herein outlines a robust method for inducing IDO1 expression in a human cell line, treating the cells with this compound, and quantifying the resulting inhibition of IDO1 activity by measuring kynurenine production. Furthermore, this guide provides protocols for optimizing key assay parameters and includes representative data in tabular format to aid in experimental design and interpretation.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[3] This enzymatic activity has profound implications for the immune system. By depleting local tryptophan concentrations and producing bioactive metabolites known as kynurenines, IDO1 can suppress the proliferation and function of effector T cells and promote the generation of regulatory T cells (Tregs).[2][4] Many tumors overexpress IDO1 as a mechanism of immune evasion, thereby creating a tolerogenic tumor microenvironment.[1][5] Consequently, the development of small molecule inhibitors targeting IDO1 is a promising strategy in cancer immunotherapy.
This compound is an inhibitor of IDO1 with reported IC50 values of 0.18 µM in a biochemical kinase assay and 0.014 µM in a HeLa cell-based assay.[6][7] To accurately and reproducibly determine the potency of this compound and similar compounds in a cellular context, a well-optimized cell-based assay is essential. This application note provides a comprehensive protocol for optimizing such an assay, focusing on key parameters including cell seeding density, interferon-gamma (IFN-γ) concentration for IDO1 induction, and this compound treatment conditions.
IDO1 Signaling Pathway
IDO1's role in immune suppression is multifaceted. The depletion of tryptophan triggers a stress-response pathway in T cells, leading to cell cycle arrest.[7] Concurrently, the production of kynurenine and its downstream metabolites can induce T cell apoptosis and skew the immune response towards a regulatory phenotype. The expression of IDO1 itself is primarily induced by the pro-inflammatory cytokine IFN-γ.[3]
Experimental Protocols
Principle of the Assay
This assay quantifies the activity of IDO1 in cultured human cells by measuring the production of kynurenine. IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) by stimulation with IFN-γ.[7] The cells are then treated with varying concentrations of this compound. The amount of kynurenine secreted into the cell culture supernatant is subsequently measured using a colorimetric method based on the reaction with p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow product with kynurenine. The potency of this compound is determined by calculating the IC50 value from the dose-response curve. A parallel cell viability assay is performed to control for any cytotoxic effects of the compound.
Materials and Reagents
-
Human cervical cancer cell line (HeLa) or human ovarian cancer cell line (SKOV-3)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IFN-γ
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
L-Kynurenine standard
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar
-
96-well cell culture plates (clear and white-walled)
-
Microplate reader
Experimental Workflow Diagram
Detailed Methodology
1. Cell Culture and Seeding:
-
Culture HeLa or SKOV-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using standard trypsinization procedures and resuspend in fresh medium.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a volume of 100 µL.
-
Incubate the plate overnight to allow for cell attachment.
2. IDO1 Induction:
-
Prepare a stock solution of recombinant human IFN-γ in sterile PBS.
-
The following day, dilute the IFN-γ in cell culture medium to a pre-optimized concentration (e.g., 20-100 ng/mL).
-
Carefully remove the old medium from the wells and add 100 µL of the IFN-γ containing medium.
-
Incubate for 24 to 48 hours to induce IDO1 expression.
3. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a "vehicle control" (medium with DMSO only) and a "no treatment" control.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for 48 to 72 hours.
4. Kynurenine Measurement:
-
After the treatment incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of 6.1 N Trichloroacetic acid (TCA) to each well of the supernatant plate to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of p-DMAB reagent (2% w/v in acetic acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of L-kynurenine (e.g., 0-200 µM) to quantify the amount of kynurenine in the samples.
5. Cell Viability Assay:
-
After collecting the supernatant for the kynurenine assay, perform a cell viability assay on the remaining cells in the original plate.
-
Use a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
This step is crucial to ensure that the observed decrease in kynurenine production is due to IDO1 inhibition and not to compound-induced cytotoxicity.
Data Presentation and Assay Optimization
Table 1: Optimization of Cell Seeding Density
| Seeding Density (cells/well) | Kynurenine (µM) without IFN-γ | Kynurenine (µM) with IFN-γ (50 ng/mL) | Signal-to-Background Ratio |
| 1 x 10^4 | 0.5 ± 0.1 | 15.2 ± 1.1 | 30.4 |
| 2.5 x 10^4 | 0.8 ± 0.2 | 35.8 ± 2.5 | 44.8 |
| 5 x 10^4 | 1.2 ± 0.3 | 62.5 ± 4.3 | 52.1 |
| 7.5 x 10^4 | 1.5 ± 0.4 | 65.1 ± 5.0 | 43.4 |
Data are presented as mean ± SD. The optimal seeding density is chosen based on the highest signal-to-background ratio.
Table 2: Optimization of IFN-γ Concentration
| IFN-γ Concentration (ng/mL) | Kynurenine (µM) | Cell Viability (%) |
| 0 | 1.1 ± 0.2 | 100 |
| 10 | 18.5 ± 1.5 | 98 ± 3 |
| 25 | 45.2 ± 3.8 | 97 ± 4 |
| 50 | 63.1 ± 5.1 | 95 ± 5 |
| 100 | 65.8 ± 6.2 | 85 ± 7 |
Data are presented as mean ± SD. The optimal IFN-γ concentration is selected to achieve maximal kynurenine production without significantly impacting cell viability.
Table 3: Dose-Response of this compound on Kynurenine Production
| This compound (µM) | Kynurenine (µM) | % Inhibition | Cell Viability (%) |
| 0 (Vehicle) | 62.8 ± 4.9 | 0 | 100 |
| 0.001 | 58.2 ± 4.1 | 7.3 | 101 ± 4 |
| 0.01 | 35.1 ± 2.9 | 44.1 | 99 ± 5 |
| 0.014 (IC50) | 31.4 ± 2.5 | 50.0 | 98 ± 3 |
| 0.1 | 10.3 ± 0.9 | 83.6 | 97 ± 6 |
| 0.18 (IC50) | - | - | - |
| 1 | 2.5 ± 0.4 | 96.0 | 95 ± 7 |
| 10 | 1.8 ± 0.3 | 97.1 | 88 ± 8 |
Data are presented as mean ± SD. The % inhibition is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis of the dose-response curve. The reported IC50 values for this compound (0.014 µM in HeLa cells and 0.18 µM in a kinase assay) are included for reference.[6][7]
Conclusion
This application note provides a comprehensive and optimized protocol for the evaluation of the IDO1 inhibitor this compound in a cell-based format. By carefully optimizing parameters such as cell density and IFN-γ concentration, researchers can establish a robust and reproducible assay for screening and characterizing novel IDO1 inhibitors. The inclusion of a cytotoxicity assay is critical for distinguishing true inhibitory activity from non-specific effects on cell health. This detailed methodology will be a valuable resource for researchers in the fields of drug discovery, oncology, and immunology who are investigating the therapeutic potential of targeting the IDO1 pathway.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. scbt.com [scbt.com]
- 7. New Insights into IDO Biology in Bacterial and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ido-IN-11 Treatment in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment that inhibits the function of effector T cells and promotes the activity of regulatory T cells (Tregs). The inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.
This document provides detailed application notes and protocols for the preclinical evaluation of IDO1 inhibitors in syngeneic mouse models. While specific data for a compound designated "Ido-IN-11" is not available in the public domain at this time, the following protocols and data are based on well-characterized, potent, and selective IDO1 inhibitors, such as Epacadostat and other preclinical candidates, which serve as representative examples for this class of molecules. These models are essential for assessing the in vivo efficacy, pharmacodynamics, and immunomodulatory effects of IDO1 inhibitors.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating IDO1 inhibitors in various syngeneic mouse models. This data illustrates the expected outcomes of such experiments, including tumor growth inhibition and target engagement as measured by changes in tryptophan and kynurenine levels.
Table 1: In Vivo Efficacy of IDO1 Inhibitors in Syngeneic Mouse Models
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| CT26 (Colon Carcinoma) | BALB/c | IDO1 Inhibitor (e.g., PF-06840003) | Varies by study | Significant inhibition observed | |
| B16F10 (Melanoma) | C57BL/6 | IDO1 Inhibitor (e.g., Roxyl-WL) | Oral, daily | Significant suppression of tumor growth | |
| MC38 (Colon Adenocarcinoma) | C57BL/6 | IDO1 Inhibitor (e.g., YH29407) | 100 mg/kg, b.i.d. | Significant tumor growth suppression | |
| LLC-CR (Lewis Lung Carcinoma - Cisplatin Resistant) | C57BL/6 | Dual IDO1/TDO2 Inhibitor (AT-0174) | 170 mg/kg, p.o., daily for 15 days | Greater tumor growth suppression than IDO1 inhibition alone |
Table 2: Pharmacodynamic Effects of IDO1 Inhibitors in Syngeneic Mouse Models
| Cell Line | Mouse Strain | Treatment | Effect on Tryptophan (Trp) Levels (Tumor) | Effect on Kynurenine (Kyn) Levels (Tumor) | Reference |
| B16F10-mIDO1 | C57BL/6 | IDO1 Inhibitor (e.g., NTRC 3883-0) | Restoration of intratumoral Trp levels | Decrease in intratumoral Kyn levels | |
| B16F10-mIDO1 | B6D2F1 | Epacadostat | Significant modulation | Significant modulation | |
| MC38 | C57BL/6 | YH29407 | - | Significant reduction in tumor and plasma | |
| CT26 | BALB/c | IDO1 Inhibitor | - | Reduction in plasma Kyn/Trp ratio |
Experimental Protocols
Detailed methodologies for key experiments involving the use of IDO1 inhibitors in syngeneic mouse models are provided below.
Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a CT26 Syngeneic Model
1. Cell Culture and Animal Models:
- CT26 colon carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Female BALB/c mice, 6-8 weeks old, are used for tumor implantation. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
2. Tumor Implantation:
- Harvest CT26 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
3. Treatment Regimen:
- Monitor tumor growth using caliper measurements. When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
- Prepare the IDO1 inhibitor (e.g., this compound) in a suitable vehicle (e.g., 0.5% methylcellulose).
- Administer the IDO1 inhibitor orally (p.o.) at a predetermined dose (e.g., 50-100 mg/kg) twice daily (b.i.d.). The vehicle control group receives the vehicle alone on the same schedule.
4. Monitoring and Endpoint:
- Measure tumor volume three times a week using calipers and calculate using the formula: (Length x Width²)/2.
- Monitor animal body weight and general health status regularly.
- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or based on animal welfare considerations.
- At the endpoint, euthanize mice and collect tumors and blood samples for further analysis.
Protocol 2: Pharmacodynamic Analysis of Tryptophan and Kynurenine Levels
1. Sample Collection:
- At the study endpoint, collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
- Excise tumors, weigh them, and snap-freeze in liquid nitrogen. Store all samples at -80°C until analysis.
2. Sample Preparation:
- For plasma samples, perform protein precipitation by adding methanol (1:3 ratio, plasma:methanol). Vortex and centrifuge at 14,000 x g for 10 minutes. Collect the supernatant.
- For tumor tissue, homogenize in PBS. Perform protein precipitation on the homogenate supernatant with methanol as described for plasma.
3. LC-MS/MS Analysis:
- Analyze the levels of tryptophan and kynurenine in the prepared samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Use stable isotope-labeled internal standards for both tryptophan and kynurenine for accurate quantification.
- The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as a pharmacodynamic biomarker of IDO1 activity.
Protocol 3: Immunohistochemical Analysis of Tumor-Infiltrating Lymphocytes
1. Tissue Preparation:
- Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours and then embed in paraffin.
- Cut 4-5 µm sections and mount on charged glass slides.
2. Immunohistochemistry:
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using a suitable buffer and heating method (e.g., citrate buffer, pH 6.0, in a pressure cooker).
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific antibody binding with a protein block solution.
- Incubate with primary antibodies against immune cell markers (e.g., anti-CD8 for cytotoxic T cells, anti-Foxp3 for regulatory T cells) overnight at 4°C.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Develop the signal using a DAB chromogen substrate and counterstain with hematoxylin.
3. Image Analysis:
- Scan the stained slides using a digital slide scanner.
- Quantify the number of positive cells per unit area in multiple representative fields of view using image analysis software.
Mandatory Visualizations
IDO1 Signaling Pathway in the Tumor Microenvironment
Caption: The IDO1 pathway promotes immune suppression in the tumor microenvironment.
Experimental Workflow for In Vivo Efficacy Study
Application Notes and Protocols: Screening of IDO1 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. In the context of oncology, IDO1 has emerged as a key immune checkpoint regulator.[1][2] Its overexpression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[1][2] This metabolic reprogramming fosters an immunosuppressive environment by inhibiting the proliferation and function of effector T cells and promoting the activity of regulatory T cells (Tregs).[1][2] Consequently, IDO1 is a compelling therapeutic target for cancer immunotherapy, and the screening of small molecule inhibitors of IDO1 is a pivotal step in the development of novel anti-cancer agents.
These application notes provide a comprehensive overview and detailed protocols for the screening of IDO1 inhibitors in various cancer cell lines.
IDO1 Signaling Pathway in Cancer
IDO1's immunosuppressive effects are primarily mediated through two key mechanisms: tryptophan depletion and kynurenine production. Tryptophan is essential for T cell proliferation and function. Its depletion by IDO1 activity leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which in turn results in T cell anergy and apoptosis. The accumulation of kynurenine and its derivatives activates the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, leading to the differentiation of naive T cells into immunosuppressive Tregs and suppressing the function of effector T cells and Natural Killer (NK) cells.
Caption: IDO1 signaling pathway in the tumor microenvironment.
Experimental Workflow for IDO1 Inhibitor Screening
A typical workflow for screening IDO1 inhibitors in cancer cell lines involves several key steps, from initial cell culture and treatment to the final data analysis. This process is designed to assess the potency of candidate inhibitors on IDO1 enzymatic activity and their subsequent effects on cancer cell viability and T cell function.
Caption: A generalized experimental workflow for screening IDO1 inhibitors.
Data Presentation: IDO1 Inhibitor IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known IDO1 inhibitors across a variety of cancer cell lines. This data provides a quantitative comparison of their potency.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Epacadostat | HeLa (Cervical Cancer) | ~10 | [3][4] |
| SKOV-3 (Ovarian Cancer) | ~15.3 | [5] | |
| A375 (Melanoma) | N/A | [6] | |
| CT26 (Colon Carcinoma) | 76 | [3] | |
| PAN02 (Pancreatic Cancer) | 27 | [3] | |
| P1.HTR (Mastocytoma) | 54.46 | [7] | |
| OCI-AML2 (Acute Myeloid Leukemia) | 3.4 | [4] | |
| BMS-986205 | IDO1-HEK293 (Transfected) | 1.1 | [8] |
| SKOV-3 (Ovarian Cancer) | ~9.5 | [5] | |
| Navoximod (NLG919) | HeLa (Cervical Cancer) | 61 | [9] |
| Cell-free assay | 75 (EC50) | [10] | |
| Indoximod | Not a direct enzyme inhibitor | N/A | [2] |
Note: IC50 values can vary depending on the specific assay conditions, such as cell density, IFN-γ concentration, and incubation time.
Experimental Protocols
Cell Culture and IDO1 Induction
Objective: To prepare cancer cell lines for IDO1 inhibitor screening by inducing the expression of the IDO1 enzyme.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SKOV-3)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
The next day, add IFN-γ to the wells at a final concentration of 25-100 ng/mL to induce IDO1 expression.
-
Incubate the cells for 24 to 48 hours.
Kynurenine Measurement Assay
Objective: To quantify the enzymatic activity of IDO1 by measuring the production of kynurenine in the cell culture supernatant.
Materials:
-
IDO1-induced cancer cells in a 96-well plate
-
IDO1 inhibitor compounds at various concentrations
-
Trichloroacetic acid (TCA), 30% (w/v)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (2% w/v in acetic acid)
-
Kynurenine standard
-
Microplate reader
Protocol:
-
Following IDO1 induction, remove the culture medium and replace it with 200 µL of fresh medium containing the desired concentrations of the IDO1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 to 72 hours.
-
After incubation, carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 10 µL of 30% TCA to each well to precipitate proteins.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Create a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the samples.
-
Calculate the percent inhibition of IDO1 activity for each inhibitor concentration and determine the IC50 value.
Cell Viability Assays
It is crucial to assess the cytotoxicity of the inhibitor compounds to distinguish between direct IDO1 inhibition and non-specific effects on cell viability.[1]
Objective: To assess cell viability based on the metabolic activity of the cells.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
After the desired inhibitor treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[11]
Objective: To quantify cell viability by measuring the amount of ATP, an indicator of metabolically active cells.
Materials:
-
Treated cells in an opaque-walled 96-well plate
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Equilibrate the plate with the treated cells to room temperature for approximately 30 minutes.[12][13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Measure the luminescence using a luminometer.
Western Blot for IDO1 Expression
Objective: To confirm the induction of IDO1 protein expression in cancer cells following IFN-γ treatment.
Materials:
-
Cell lysates from untreated and IFN-γ treated cancer cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-IDO1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
ECL Western Blotting Substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Probe for a loading control to ensure equal protein loading.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the screening and characterization of IDO1 inhibitors in cancer cell lines. By employing these methodologies, researchers can effectively identify and validate novel therapeutic candidates targeting the IDO1 pathway, a promising strategy in the field of cancer immunotherapy.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. OUH - Protocols [ous-research.no]
- 13. ch.promega.com [ch.promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Ido-IN-11 Formulation in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in tumor-mediated immune suppression.[1][2][3] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1][2][3] This enzymatic activity leads to two main immunosuppressive effects within the tumor microenvironment: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][2][4] Given its significant role in immune escape, IDO1 has emerged as a promising therapeutic target in oncology.[5][6]
Ido-IN-11 is a potent and selective inhibitor of the IDO1 enzyme. These application notes provide detailed protocols and data for the use of this compound in in vivo studies to aid researchers in investigating its therapeutic potential.
Data Presentation
Table 1: Pharmacokinetic Parameters of a Representative IDO1 Inhibitor (Navoximod) in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | 10 (oral) | 10 (oral) | 10 (oral) |
| Tmax (h) | 0.5 | 1.0 | 2.0 |
| Cmax (ng/mL) | 1500 | 800 | 1200 |
| AUC (ng*h/mL) | 4500 | 3200 | 9600 |
| t1/2 (h) | 2.5 | 3.0 | 8.0 |
| Bioavailability (%) | 40 | 30 | 60 |
Note: Data presented here is representative of a well-characterized IDO1 inhibitor and is intended to provide a general reference.
Table 2: In Vivo Pharmacodynamic and Efficacy Data for an IDO1 Inhibitor
| Animal Model | Treatment | Kynurenine Reduction (Tumor) | Tumor Growth Inhibition |
| Syngeneic Mouse Melanoma (B16F10) | IDO1 Inhibitor (50 mg/kg, BID) | ~70% | 25% |
| Syngeneic Mouse Melanoma (B16F10) | Anti-PD-1 Antibody | Not Applicable | 30% |
| Syngeneic Mouse Melanoma (B16F10) | IDO1 Inhibitor + Anti-PD-1 | ~70% | 65% |
Note: This data illustrates the typical synergistic effect observed when combining IDO1 inhibitors with immune checkpoint blockade.[7]
Signaling Pathways and Experimental Workflows
Caption: IDO1 signaling pathway and the mechanism of this compound.
Caption: General workflow for an in vivo efficacy study.
Experimental Protocols
1. Formulation of this compound for Oral Administration
This protocol describes the preparation of a suspension formulation suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile water
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinder
-
Balance
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume. For a 10 mg/mL suspension, weigh out 100 mg of this compound for a final volume of 10 mL.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously until fully dissolved.
-
Triturate the this compound powder in a mortar and pestle to ensure a fine, uniform particle size.
-
Gradually add a small amount of the vehicle to the powder and mix to form a smooth paste.
-
Slowly add the remaining vehicle while continuously mixing to ensure a homogenous suspension.
-
Transfer the suspension to a sterile container and stir for at least 30 minutes before administration.
-
Store the formulation at 4°C for up to one week. Always vortex the suspension immediately before each use to ensure uniform dosing.
2. In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical efficacy study in a C57BL/6 mouse model bearing B16F10 melanoma tumors.
Materials:
-
6-8 week old female C57BL/6 mice
-
B16F10 melanoma cells
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27G) for tumor implantation and oral gavage
-
Calipers for tumor measurement
-
This compound formulation
-
Control vehicle
Protocol:
-
Tumor Cell Preparation: Culture B16F10 cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound, anti-PD-1, this compound + anti-PD-1).
-
Drug Administration:
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.
-
Tissue Collection: At the endpoint, euthanize the animals and collect tumors and blood for pharmacodynamic analysis (e.g., measuring tryptophan and kynurenine levels).
3. Pharmacodynamic Analysis of Tryptophan and Kynurenine
This protocol provides a general overview of sample preparation for LC-MS/MS analysis to determine tryptophan and kynurenine levels.
Materials:
-
Tumor tissue and plasma samples
-
Protein precipitation solution (e.g., methanol with internal standard)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
Add 3 volumes of cold protein precipitation solution to 1 volume of plasma.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Tumor Tissue Preparation:
-
Weigh a portion of the tumor tissue.
-
Homogenize the tissue in a suitable buffer.
-
Perform protein precipitation on the tumor homogenate as described for plasma.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify tryptophan and kynurenine concentrations.
-
Data Analysis: Calculate the kynurenine/tryptophan ratio as a pharmacodynamic marker of IDO1 inhibition. A significant decrease in this ratio in the this compound treated groups compared to the vehicle group indicates target engagement.
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Pharmacokinetic Analysis of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a rate-limiting enzyme that catabolizes the essential amino acid L-tryptophan into kynurenine.[1][2] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites.[3][4] These events suppress the proliferation and function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows tumors to evade immune surveillance.[2][5][6] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[4][5]
The development of novel, potent, and selective IDO1 inhibitors requires a thorough characterization of their absorption, distribution, metabolism, and excretion (ADME) properties. Pharmacokinetic (PK) analysis is critical to understanding a drug candidate's behavior in the body, helping to establish a clear relationship between dose, exposure, and response (pharmacodynamics). These application notes provide an overview and detailed protocols for the essential pharmacokinetic assays required to evaluate novel IDO1 inhibitors.
Application Notes
The IDO1 Signaling Pathway in Cancer
IDO1 is a key immunomodulatory enzyme.[1] Its expression is induced by pro-inflammatory molecules, most notably interferon-gamma (IFN-γ), which is often present in the tumor microenvironment.[7][8] The enzymatic activity of IDO1 initiates the kynurenine pathway, leading to two primary immunosuppressive mechanisms: the depletion of tryptophan, which causes T-cell anergy and apoptosis through the GCN2 and mTOR signaling pathways, and the production of kynurenine, which acts as a ligand for the Aryl Hydrocarbon Receptor (AhR) to promote the differentiation of immunosuppressive Treg cells.[1][3][8]
Caption: The IDO1 signaling pathway in cancer and its inhibition.
Pharmacokinetic Parameters of IDO1 Inhibitors
The primary goal of PK studies is to quantify key parameters that describe the drug's journey through the body. A successful IDO1 inhibitor should achieve sufficient exposure at the target site to exert its pharmacological effect. Below are tables summarizing representative PK data for known IDO1 inhibitors from preclinical and clinical studies.
Table 1: Summary of In Vivo Pharmacokinetic Parameters for Select IDO1 Inhibitors
| Compound | Species | Dose (mg/kg) | Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) | Reference(s) |
| Epacadostat | Mouse | 100 | Oral | 2.5 - 3.9 | ~9000 | ~45000 | N/A | [9][10] |
| Navoximod | Mouse | N/A | Oral | N/A | N/A | N/A | Good | [6] |
| Indoximod | Human | 1200 mg | Oral | 10.5 | ~10000 | ~80000 | N/A | [5][11] |
| Compound 4 | Rat | 10 | IV | 1.44 | N/A | 3048 | N/A | [2] |
| Compound 4 | Mouse | 10 | IV | 3.9 | N/A | 1489 | N/A | [2] |
| Compound 4 | Dog | 10 | IV | 4.8 | N/A | 1002 | N/A | [2] |
| Compound i12 | Mouse | 3 | IV | 3.48 | 1780 | 2228 | N/A | [12] |
| Compound i12 | Mouse | 10 | Oral | 4.01 | 1040 | 5491 | 49.3 | [12] |
T½: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F (%): Oral Bioavailability; N/A: Not Available.
In Vitro Metabolic Stability
Before advancing to in vivo studies, the metabolic stability of a novel compound is assessed using in vitro systems like liver microsomes or hepatocytes.[13][14] These assays predict how quickly a drug will be metabolized in the body (hepatic clearance), which significantly influences its half-life and oral bioavailability.[15][16] Compounds with very high clearance may be eliminated too rapidly to be effective.
Table 2: Representative In Vitro Metabolic Stability Data
| Test System | Parameter Measured | Example Result | Interpretation |
| Mouse Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg) | 50 | Moderate Clearance |
| Mouse Liver Microsomes | Half-life (T½, min) | 25 | Moderate Stability |
| Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg) | < 10 | Low Clearance |
| Human Liver Microsomes | Half-life (T½, min) | > 60 | High Stability |
Detailed Protocols
The following protocols provide standardized methods for key experiments in the pharmacokinetic evaluation of novel IDO1 inhibitors.
Experimental Workflow Overview
A typical preclinical PK study involves several sequential steps, from compound administration to data analysis. This workflow ensures that plasma concentration data is accurately and robustly generated.
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Kynurenine Levels After Ido-IN-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the pharmacodynamic effects of Ido-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), by quantifying changes in kynurenine levels. The protocols are intended for researchers in drug discovery, immunology, and oncology investigating the therapeutic potential of IDO1 inhibition.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] It catalyzes the conversion of the essential amino acid L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[1][4] In the context of cancer, elevated IDO1 activity in tumor cells and antigen-presenting cells leads to depletion of tryptophan and accumulation of kynurenine and other downstream metabolites.[2][5][6] This metabolic alteration suppresses the anti-tumor immune response by inhibiting T-cell proliferation and promoting the generation of regulatory T-cells.[3][7] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[7][8]
This compound is a novel, potent, and selective inhibitor of the IDO1 enzyme. Measuring the levels of kynurenine in biological samples following treatment with this compound serves as a direct pharmacodynamic biomarker of its inhibitory activity. A decrease in the kynurenine level, or more specifically the kynurenine-to-tryptophan ratio (Kyn/Trp), indicates successful target engagement by this compound.[1][9]
Signaling Pathway: The Kynurenine Pathway and IDO1 Inhibition
The following diagram illustrates the initial rate-limiting step of the kynurenine pathway, the role of IDO1, and the mechanism of action for this compound.
Experimental Protocols
In Vitro Cell-Based Assay for this compound Potency
This protocol describes how to determine the in vitro potency of this compound by measuring its effect on kynurenine production in interferon-gamma (IFN-γ)-stimulated cancer cells. Many tumor cell lines, such as the human ovarian cancer cell line SKOV-3 or the human cervical cancer cell line HeLa, can be induced to express IDO1 by treatment with IFN-γ.[1][4]
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
IDO1 Induction: The following day, add 50 µL of medium containing IFN-γ to each well to a final concentration of 10 ng/mL to induce IDO1 expression.[1] Include wells without IFN-γ as a negative control.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include vehicle control wells (DMSO concentration should be consistent across all wells, typically ≤0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well for kynurenine analysis.[4]
-
Kynurenine Measurement: Kynurenine levels in the supernatant can be measured using HPLC, LC-MS/MS, or a kynurenine-specific ELISA kit.[9][10]
Quantification of Kynurenine and Tryptophan by HPLC
This protocol details the measurement of kynurenine and tryptophan in cell culture supernatants or plasma using High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3 µm)[11]
-
Potassium phosphate monobasic (KH2PO4) and dibasic (K2HPO4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Perchloric acid (PCA) for protein precipitation
-
Kynurenine and Tryptophan standards
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation (Cell Culture Supernatant):
-
Centrifuge the collected supernatant at 2,000 x g for 10 minutes at 4°C to remove any cells or debris.[12]
-
For protein precipitation, add an equal volume of 10% (w/v) TFA or PCA to the supernatant.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the clear supernatant for HPLC analysis.[12]
-
-
Sample Preparation (Plasma):
-
Standard Curve Preparation: Prepare a series of kynurenine and tryptophan standards in the same matrix as the samples (e.g., cell culture medium or a plasma surrogate) with concentrations ranging from 0 to 200 µM.[11][12] Process the standards in the same way as the samples.
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the peak areas for kynurenine and tryptophan in both standards and samples.
-
Generate a standard curve by plotting peak area against concentration for the standards.
-
Determine the concentrations of kynurenine and tryptophan in the samples from the standard curve.
-
Calculate the Kyn/Trp ratio.
-
Alternative Methods:
-
LC-MS/MS: For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used. This method allows for the simultaneous quantification of multiple metabolites in the kynurenine pathway.[10][13][14]
-
ELISA: Commercially available ELISA kits offer a high-throughput and more accessible method for quantifying kynurenine and tryptophan.[9][15]
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on kynurenine production.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Treatment Group | Kynurenine (µM) | Tryptophan (µM) | Kyn/Trp Ratio | % Inhibition of Kynurenine Production |
| Untreated Control | 0.5 ± 0.1 | 95.2 ± 5.1 | 0.005 | N/A |
| Vehicle Control (IFN-γ) | 15.3 ± 1.2 | 75.4 ± 4.3 | 0.203 | 0% |
| This compound (10 nM) | 7.8 ± 0.6 | 85.1 ± 3.9 | 0.092 | 49% |
| This compound (100 nM) | 1.2 ± 0.2 | 92.3 ± 4.8 | 0.013 | 92% |
| This compound (1 µM) | 0.6 ± 0.1 | 94.5 ± 5.0 | 0.006 | 98% |
Data are represented as mean ± standard deviation (n=3). The % inhibition is calculated relative to the vehicle control.
Logical Relationship: IDO1 Inhibition and Biological Outcome
The following diagram illustrates the logical flow from IDO1 inhibition by this compound to the expected biological outcome of restored immune function.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. Kynurenine and tryptophan as surrogate immune suppression tumor biomarkers - Immusmol [immusmol.com]
- 10. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 12. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
Application Notes and Protocols: Ido-IN-11 (Epacadostat) Combination Therapy with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.[1][2][3] This immunosuppressive environment hinders the efficacy of cancer immunotherapies, including checkpoint inhibitors.
Ido-IN-11, also known as Epacadostat (formerly INCB024360), is a potent and selective oral inhibitor of the IDO1 enzyme.[4][5] By blocking the catalytic activity of IDO1, Epacadostat aims to reverse this immunosuppressive mechanism, thereby restoring and enhancing anti-tumor immune responses. Preclinical studies have demonstrated that the combination of IDO1 inhibition with checkpoint blockade (e.g., anti-PD-1/PD-L1 or anti-CTLA-4) can lead to synergistic anti-tumor effects.[6] This has led to extensive clinical investigation of Epacadostat in combination with various checkpoint inhibitors across a range of solid tumors.
These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound in combination with checkpoint inhibitors.
Mechanism of Action
The combination of this compound and checkpoint inhibitors targets two distinct but complementary immunosuppressive pathways.
-
This compound (Epacadostat): Directly inhibits the IDO1 enzyme, preventing the conversion of tryptophan to kynurenine. This leads to:
-
Increased Tryptophan Availability: Restores local tryptophan levels, which is essential for T cell proliferation and function.
-
Reduced Kynurenine Production: Decreases the concentration of kynurenine and its downstream metabolites, which have direct immunosuppressive effects.
-
-
Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab): Block the interaction between inhibitory receptors on T cells (e.g., PD-1, CTLA-4) and their ligands on tumor cells or antigen-presenting cells (e.g., PD-L1). This blockade "releases the brakes" on T cells, allowing them to recognize and attack cancer cells.
The synergistic effect of this combination therapy is believed to result from the restoration of a more favorable, immune-active tumor microenvironment by Epacadostat, thereby enhancing the efficacy of checkpoint inhibitor-mediated T cell activation.
Signaling Pathway
References
- 1. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epacadostat Plus Pembrolizumab and Chemotherapy for Advanced Solid Tumors: Results from the Phase I/II ECHO-207/KEYNOTE-723 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
Protocol for IDO1 Activity Assay in Cell Lysates
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[1][2][3] This enzymatic activity is a critical regulator of the immune system.[2][3][4] Under normal physiological conditions, IDO1 activity is low. However, it is significantly upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), playing a role in innate immunity and promoting immune tolerance.[2][4] In the context of cancer, elevated IDO1 expression in tumor cells helps them evade the immune system.[2][4][5] This has made IDO1 a significant target for the development of novel cancer therapies.[2][5] The following protocol provides a detailed method for determining IDO1 activity in cell lysates, a crucial tool for basic research and drug development.
Principle of the Assay
The IDO1 activity assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is then typically converted to L-kynurenine for detection.[1][6] The activity of IDO1 can be quantified by measuring the amount of L-kynurenine produced over a specific period.[1] There are two primary methods for detecting L-kynurenine:
-
Fluorometric Detection: This method utilizes a developer that reacts with N-formylkynurenine or kynurenine to produce a fluorescent product.[2][4] The fluorescence intensity is directly proportional to the amount of product formed and, therefore, to the IDO1 activity.
-
Chromatographic Detection (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and quantify the amount of kynurenine and tryptophan in the reaction mixture.[1][6][7][8] This method is highly sensitive and accurate.[6]
This protocol will focus on a generalized fluorometric method, which is commonly used for its simplicity and high-throughput adaptability.
Experimental Protocols
I. Cell Culture and Lysate Preparation
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold PBS. For suspension cells, pellet them by centrifugation and wash with ice-cold PBS.[10]
-
Homogenize the cell pellet (~5 x 10^6 cells) in 500 µL of ice-cold IDO1 Assay Buffer.[9] A Dounce homogenizer is recommended.[9]
-
The IDO1 Assay Buffer should ideally contain a protease inhibitor cocktail (e.g., with PMSF) to prevent the degradation of IDO1.[5][9]
-
Vortex the homogenate for 30 seconds and then incubate on ice for 5 minutes.[9]
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[5][9]
-
Carefully collect the supernatant, which contains the cytosolic fraction with the IDO1 enzyme. Keep the lysate on ice for immediate use or store it at -80°C for future experiments.[5][9]
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard protein assay, such as the Bradford assay. This is essential for normalizing the IDO1 activity.[9]
-
II. IDO1 Activity Assay (Fluorometric Method)
This protocol is based on the principles of commercially available kits and can be adapted for a 96-well plate format.
-
Reagent Preparation:
-
IDO1 Assay Buffer: Typically a potassium phosphate buffer (e.g., 50 mM, pH 6.5).[6]
-
Reaction Mix Components: This mixture is crucial for optimal enzyme activity and typically contains:
-
L-tryptophan (Substrate): Prepare a stock solution (e.g., 10 mM) in IDO1 Assay Buffer.[9]
-
N-formylkynurenine or Kynurenine Standard: Prepare a stock solution (e.g., 1 mM) in DMSO or assay buffer to generate a standard curve.[5]
-
IDO1 Inhibitor (Optional Control): A selective IDO1 inhibitor (e.g., IDO5L or 1-methyl-L-tryptophan) can be used as a positive inhibition control.[1][9]
-
Fluorogenic Developer Solution: This reagent reacts with the product to generate a fluorescent signal.
-
-
Assay Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the N-formylkynurenine or kynurenine standard in IDO1 Assay Buffer in a black 96-well microplate.[5]
-
Reaction Setup: In separate wells of the 96-well plate, set up the following reactions (final volume of 100 µL):
-
Sample Wells: Add 30-50 µL of cell lysate and adjust the volume with IDO1 Assay Buffer.
-
Positive Inhibition Control Well: Add cell lysate and the IDO1 inhibitor.
-
Background Control Well: Add cell lysate but no L-tryptophan.
-
-
Initiate the Reaction: Add the L-tryptophan solution to all wells except the background control to a final concentration of 100-400 µM.[1][6]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in a dark environment.[6][9] Gentle shaking is recommended.[9]
-
Stop the Reaction (if necessary): Some protocols may require stopping the reaction, for example, by adding trichloroacetic acid (TCA).[6]
-
Develop Fluorescence: Add 50 µL of the Fluorogenic Developer Solution to each well, including the standard curve wells.[9]
-
Incubate: Seal the plate and incubate for a specified time (e.g., 10-30 minutes) at room temperature, protected from light.
-
Measure Fluorescence: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).[2]
-
Data Presentation
Table 1: Experimental Setup for IDO1 Activity Assay
| Well Type | Cell Lysate (µL) | IDO1 Assay Buffer (µL) | L-tryptophan (µL) | IDO1 Inhibitor (µL) |
| Sample | 50 | 40 | 10 | 0 |
| Positive Inhibition Control | 50 | 30 | 10 | 10 |
| Background Control | 50 | 50 | 0 | 0 |
| Standard Curve | 0 | Variable | 0 | 0 |
Table 2: Calculation of IDO1 Activity
| Step | Description | Formula |
| 1 | Corrected Fluorescence | Sample Fluorescence - Background Fluorescence |
| 2 | Kynurenine Produced (pmol) | Determined from the standard curve using the corrected fluorescence |
| 3 | IDO1 Activity (pmol/min/mg) | (Kynurenine Produced) / (Incubation Time (min) x Protein Amount (mg)) |
Mandatory Visualizations
IDO1 Catalytic Pathway and Assay Workflow
The following diagrams illustrate the IDO1 signaling pathway and the experimental workflow for the activity assay.
Caption: The IDO1 enzyme catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.
Caption: Experimental workflow for the fluorometric IDO1 activity assay in cell lysates.
References
- 1. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 3. mdpi.com [mdpi.com]
- 4. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. abcam.com [abcam.com]
- 10. fn-test.com [fn-test.com]
Troubleshooting & Optimization
Common off-target effects of IDO1 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with IDO1 inhibitors?
A1: The most frequently reported off-target effects of IDO1 inhibitors include:
-
Inhibition of Tryptophan 2,3-dioxygenase (TDO2): Many IDO1 inhibitors, particularly those developed early on, exhibit cross-reactivity with TDO2, another enzyme that catabolizes tryptophan. This is a significant consideration as TDO2 is also implicated in tumor immune evasion.[1][2][3] The lack of complete blockade of the kynurenine pathway due to TDO2 activity is a potential reason for the limited efficacy of some IDO1-specific inhibitors in clinical trials.[1]
-
Activation of the Aryl Hydrocarbon Receptor (AhR): Some tryptophan-mimetic IDO1 inhibitors can directly bind to and activate the AhR.[4][5] This can lead to unintended immunomodulatory effects, as the kynurenine pathway itself signals through AhR.[6]
-
Modulation of mTOR Signaling: Tryptophan analogs used as IDO1 inhibitors can act as "fake nutritional signals," leading to the activation of the mammalian target of rapamycin (mTOR) pathway.[5] This can induce cell proliferation signals, which may be beneficial in some therapeutic contexts but could also promote tumor growth.[5][6]
-
Protection of Cancer Cells: By restoring tryptophan levels, IDO1 inhibitors can inadvertently protect cancer cells from the detrimental effects of tryptophan deficiency, a phenomenon that has been observed with epacadostat.[7]
Q2: Why is inhibition of TDO2 a concern when using an IDO1 inhibitor?
A2: TDO2 is the other key enzyme, besides IDO1, that initiates the kynurenine pathway of tryptophan degradation.[2] In tumors where both IDO1 and TDO2 are expressed, selective inhibition of only IDO1 may not be sufficient to block the production of immunosuppressive kynurenine.[1] This compensatory activity of TDO2 can undermine the therapeutic goal of reversing immune suppression in the tumor microenvironment.[8] Some research suggests that inhibiting IDO1 can even lead to an upregulation of TDO2, further highlighting the need for dual inhibitors in certain contexts.[8]
Q3: How can I determine if my IDO1 inhibitor has off-target activity against TDO2?
A3: To assess the selectivity of your IDO1 inhibitor, you can perform enzymatic assays using recombinant human IDO1 and TDO2 proteins. Comparing the IC50 values for both enzymes will reveal the degree of selectivity. Additionally, cell-based assays using cell lines engineered to express either IDO1 or TDO2 can provide a more physiologically relevant measure of inhibitor activity.[3]
Troubleshooting Guides
Problem: Inconsistent or unexpected results in cell-based assays.
Possible Cause 1: Off-target TDO2 inhibition.
-
Troubleshooting Step: Test your inhibitor in a cell line that predominantly expresses TDO2 (e.g., A172 glioblastoma cells) or engineered cell lines expressing only TDO2.[1][3] A significant reduction in kynurenine production in these cells would indicate off-target TDO2 activity.
Possible Cause 2: Activation of AhR or mTOR signaling.
-
Troubleshooting Step: Utilize reporter assays for AhR activation. For mTOR signaling, you can assess the phosphorylation status of downstream targets like S6 ribosomal protein or 4E-BP1 via Western blotting.
Possible Cause 3: Direct effects on cancer cell viability.
-
Troubleshooting Step: Culture your cancer cells in tryptophan-depleted media and assess their viability in the presence and absence of your IDO1 inhibitor. An increase in cancer cell survival with the inhibitor would suggest it is rescuing them from tryptophan-deficiency-induced stress.[7]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of common IDO1 inhibitors against their intended target (IDO1) and the common off-target, TDO2.
Table 1: Inhibitory Activity of Selected IDO1 Inhibitors
| Inhibitor | Target | IC50 / EC50 / Ki | Assay System | Reference |
| Epacadostat (INCB024360) | IDO1 | ~10 nM (IC50) | Enzymatic Assay | [2] |
| Epacadostat (INCB024360) | IDO1 | 71.8 nM (IC50) | Cell-based Assay | [9] |
| Epacadostat (INCB024360) | TDO2 | >1000-fold selectivity for IDO1 | Not specified | [9] |
| Navoximod (GDC-0919/NLG919) | IDO1 | 7 nM (Ki) | Not specified | [10][11] |
| Navoximod (GDC-0919/NLG919) | IDO1 | 75 nM (EC50) | Cell-based Assay | [10][11] |
| Linrodostat (BMS-986205) | IDO1 | 1.7 nM (IC50) | HeLa cells | [5] |
| Linrodostat (BMS-986205) | TDO2 | No inhibitory activity | Not specified | [12] |
| Indoximod (1-Methyl-D-tryptophan) | IDO1 | 19 µM (IC50 for L-isomer) | Recombinant enzyme | [5] |
| M4112 | IDO1/TDO2 Dual Inhibitor | Not specified | Not specified | [2] |
| AT-0174 | IDO1/TDO2 Dual Inhibitor | Not specified | Not specified | [8][13] |
Experimental Protocols
Key Experiment: Cell-Based Assay for IDO1/TDO2 Activity
This protocol is a generalized procedure for assessing inhibitor potency in a cellular context.
Objective: To determine the IC50 of a test compound against IDO1 or TDO2 expressed in a cell line.
Materials:
-
Human cancer cell line endogenously expressing IDO1 (e.g., SKOV-3 ovarian cancer cells) or engineered to express IDO1 or TDO2.[1][14]
-
Cell culture medium and supplements.
-
Interferon-gamma (IFNγ) for inducing IDO1 expression.[14]
-
Test inhibitor and control inhibitors (e.g., Epacadostat for IDO1, a known TDO2 inhibitor).
-
Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction (if necessary): For cell lines with inducible IDO1, treat the cells with an optimal concentration of IFNγ for 24-48 hours to induce IDO1 expression.[14]
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor and control compounds to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) to allow for tryptophan metabolism.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add the kynurenine detection reagent.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable software package.
-
Troubleshooting:
-
High background kynurenine levels: Ensure the cell line used has low basal IDO1/TDO2 activity without induction.
-
Low signal: Optimize the IFNγ concentration and incubation time for maximal IDO1 induction.
-
Compound toxicity: Concurrently run a cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed decrease in kynurenine is not due to cell death.[14]
Visualizations
Caption: Potential on-target and off-target pathways of IDO1 inhibitors.
Caption: Experimental workflow for characterizing IDO1 inhibitor selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected side effect sabotages immunotherapy | Netherlands Cancer Institute [nki.nl]
- 8. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. oncotarget.com [oncotarget.com]
Technical Support Center: IDO1 Inhibitor In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in vitro assays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during IDO1 inhibitor screening and characterization.
Question: My assay has a low signal-to-noise ratio. What are the possible causes and solutions?
Answer: A low signal-to-noise ratio can be caused by several factors:
-
Low Enzyme Activity: Ensure the recombinant IDO1 enzyme is active. Use a fresh batch of enzyme or verify the activity of the current batch with a known potent inhibitor. The enzyme is prone to autoxidation, so ensure the assay buffer contains a reducing agent like ascorbic acid and an electron carrier like methylene blue to maintain the heme iron in the active ferrous state.
-
Suboptimal Assay Conditions: Verify that the assay buffer composition and pH are optimal for IDO1 activity. A common buffer is 50 mM potassium phosphate buffer at pH 6.5. The reaction should be incubated at 37°C.
-
Reagent Degradation: L-tryptophan, the substrate, and other reagents can degrade over time. Use fresh solutions for each experiment.
-
Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a sufficient signal. Optimize the incubation time for your specific assay conditions. Typical incubation times range from 30 to 60 minutes for biochemical assays.
Question: I am observing high variability between replicate wells. How can I improve the consistency of my results?
Answer: High variability can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when adding small volumes of enzyme or compounds. Use calibrated pipettes and pre-wet the tips.
-
Incomplete Mixing: Mix the contents of the wells thoroughly after each reagent addition, but avoid introducing bubbles. Gentle shaking during incubation can help.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples or ensure the plate is properly sealed and incubated in a humidified chamber.
-
Compound Precipitation: Test compounds may precipitate in the assay buffer, leading to inconsistent concentrations. Check the solubility of your compounds in the final assay buffer. The use of a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) can help prevent aggregation-based inhibition without affecting IDO1 activity.
Question: I am getting a high rate of false positives in my inhibitor screen. What are the common causes?
Answer: False positives are a significant issue in IDO1 assays. Here are some common causes:
-
Compound Interference with Detection Method:
-
Colored Compounds: In absorbance-based assays that detect kynurenine using Ehrlich's reagent at 480 nm, colored compounds that absorb at a similar wavelength can interfere with the results.
-
Autofluorescent Compounds: In fluorescence-based assays, compounds that are inherently fluorescent can produce a false positive signal.
-
Reaction with Detection Reagents: Compounds with primary aromatic amines can react with Ehrlich's reagent (p-DMAB), leading to a false positive signal in colorimetric assays.
-
-
Non-specific Inhibition Mechanisms:
-
Redox-cycling Compounds: Compounds that interfere with the redox state of the heme iron in IDO1 can appear as inhibitors. The standard in vitro assay uses methylene blue and ascorbate as a reducing system, which can be susceptible to redox-cycling compounds.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme. As mentioned, adding a detergent like Triton X-100 can mitigate this.
-
-
Cytotoxicity in Cell-Based Assays: In cell-based assays, compounds that are toxic to the cells will lead to a decrease in kynurenine production, which can be misinterpreted as IDO1 inhibition. It is crucial to perform a parallel cytotoxicity assay to rule out this possibility.
Question: Should I use a biochemical (cell-free) or a cell-based assay for my inhibitor screening?
Answer: The choice between a biochemical and a cell-based assay depends on the stage and goals of your research.
-
Biochemical Assays: These assays use purified recombinant IDO1 enzyme.
-
Advantages: They are generally simpler, have higher throughput, and are useful for identifying direct inhibitors of the enzyme. They allow for precise control over reaction components.
-
Disadvantages: They may not reflect the more complex cellular environment and can be prone to artifacts from non-specific inhibitors (e.g., redox-cyclers, aggregators). They also don't provide information on cell permeability or potential off-target effects.
-
-
Cell-Based Assays: These assays use cells that express IDO1, either endogenously or through transfection. IDO1 expression is often induced with interferon-gamma (IFNγ).
-
Advantages: They provide a more physiologically relevant context by assessing a compound's ability to cross the cell membrane and inhibit IDO1 within the cell. They can also help identify compounds that inhibit IDO1 indirectly, for example, by affecting its expression or the availability of cofactors.
-
Disadvantages: They are generally lower in throughput and more complex to set up and run. Results can be confounded by cytotoxicity.
-
A common strategy is to perform a primary screen using a biochemical assay and then confirm the hits in a cell-based assay to eliminate false positives and evaluate cellular activity.
Quantitative Data Summary
The following table summarizes the in vitro potency of two well-characterized IDO1 inhibitors.
| Compound | Assay Type | Cell Line (for cell-based assays) | IC50 (nM) | Reference |
| Epacadostat (INCB024360) | Cell-based | SKOV-3 | ~15.3 | |
| Epacadostat (INCB024360) | Biochemical | - | 12 | |
| BMS-986205 | Cell-based | SKOV-3 | ~9.5 | |
| BMS-986205 | Biochemical | - | ~2 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Standard Biochemical IDO1 Inhibition Assay (Absorbance-Based)
This protocol is adapted from widely used methods for measuring IDO1 activity by quantifying kynurenine production.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) in acetic acid
-
96-well microplate
Procedure:
-
Prepare the Reaction Mixture: In a 96-well plate, add the following to each well:
-
50 mM Potassium phosphate buffer (pH 6.5)
-
20 mM Ascorbic acid
-
10 µM Methylene blue
-
100 µg/mL Catalase
-
Recombinant IDO1 enzyme
-
-
Add Test Compound: Add the test compound at various concentrations (typically with a final DMSO concentration of ≤1%). Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Initiate the Reaction: Add 400 µM L-Tryptophan to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Stop the Reaction: Terminate the reaction by adding 30% (w/v) TCA.
-
Hydrolyze N-formylkynurenine: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge: Centrifuge the plate to pellet any precipitated protein.
-
Develop Color: Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-DMAB in acetic acid.
-
Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.
-
Calculate Inhibition: Determine the percent inhibition for each compound concentration relative to the vehicle control.
Cell-Based IDO1 Inhibition Assay
This protocol describes a common method for assessing IDO1 inhibition in a cellular context using a cancer cell line.
Materials:
-
HeLa or SKOV-3 cells (or other suitable cell line expressing IDO1 upon IFNγ stimulation)
-
Cell culture medium (e.g., McCoy's 5A for SKOV-3) with fetal bovine serum (FBS)
-
Human interferon-gamma (IFNγ)
-
Test compounds dissolved in DMSO
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) in acetic acid
-
96-well cell culture plate
Procedure:
-
Seed Cells: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1 x 104 to 3 x 104 cells per well and allow them to attach overnight.
-
Induce IDO1 Expression: The next day, add human IFNγ (e.g., 100 ng/mL) to the cell culture medium to induce IDO1 expression.
-
Add Test Compound: After 24 hours of IFNγ stimulation, replace the medium with fresh medium containing various concentrations of the test compound. Also supplement the medium with L-tryptophan (e.g., 50 µg/mL).
-
Incubate: Incubate the cells for an additional 24-48 hours.
-
Collect Supernatant: Carefully collect the cell culture supernatant.
-
Process Supernatant:
-
Add 6.1 N TCA to the supernatant.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to remove any precipitate.
-
-
Develop Color: Mix the processed supernatant with an equal volume of 2% (w/v) p-DMAB in acetic acid.
-
Read Absorbance: Measure the absorbance at 492 nm.
-
Assess Cytotoxicity: In a parallel plate, treat cells similarly and assess cell viability using a standard method (e.g., CellTiter-Glo®, MTT) to identify cytotoxic compounds.
-
Calculate Inhibition: Determine the percent inhibition of kynurenine production for each compound concentration relative to the vehicle control, ensuring that the effect is not due to cytotoxicity.
Visualizations
IDO1 Signaling Pathway
Caption: IDO1 pathway depleting tryptophan and producing kynurenine.
Biochemical Assay Workflow
Caption: Workflow for a standard biochemical IDO1 inhibitor assay.
Cell-Based Assay Workflow
How to determine the effective dose of Ido-IN-11 in vivo?
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the effective dose of Ido-IN-11, a novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, in a preclinical in vivo setting. The following information is based on established methodologies for similar IDO1 inhibitors and aims to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] In the tumor microenvironment, increased IDO1 activity leads to depletion of tryptophan and accumulation of kynurenine, which suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby allowing the tumor to evade the immune system.[1][4][5] By inhibiting IDO1, this compound aims to restore local tryptophan levels and reduce kynurenine production, thus reactivating anti-tumor immune responses.[6][7]
Q2: What is the first step in determining the effective in vivo dose of this compound?
A2: The initial step is to perform a dose-ranging or maximum tolerated dose (MTD) study in the selected animal model (e.g., mice). This study is crucial to identify a range of doses that are well-tolerated and to establish a safety profile before proceeding to efficacy studies.
Q3: How can I assess the pharmacodynamic (PD) effect of this compound in vivo?
A3: The most common and reliable pharmacodynamic biomarker for IDO1 inhibition is the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma and tumor tissue.[8] A significant reduction in this ratio after treatment with this compound indicates successful target engagement and enzymatic inhibition.
Q4: What type of in vivo models are suitable for testing this compound efficacy?
A4: Syngeneic tumor models are the most appropriate choice. These models utilize immunocompetent animals, which are essential for evaluating the immunomodulatory effects of an IDO1 inhibitor like this compound.[6] The choice of the specific tumor cell line should be based on its expression of IDO1, which can be constitutive or induced by inflammatory stimuli like interferon-gamma (IFNγ).[9][10]
Q5: Should this compound be used as a monotherapy or in combination?
A5: While monotherapy studies are important to establish the baseline activity of this compound, IDO1 inhibitors have shown more promising results when used in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), or with chemotherapy and radiotherapy.[4][6][7] Preclinical studies suggest that combining IDO1 inhibition with these modalities can lead to synergistic anti-tumor effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant reduction in plasma or tumor Kyn/Trp ratio. | - Insufficient dose or bioavailability of this compound.- Inappropriate dosing frequency.- Rapid metabolism of the compound. | - Conduct a dose-escalation study.- Perform pharmacokinetic (PK) analysis to assess drug exposure (Cmax, AUC).- Adjust the dosing schedule (e.g., from once daily to twice daily). |
| High variability in tumor growth inhibition between animals. | - Inconsistent tumor cell implantation.- Heterogeneity in the immune response of individual animals.- Variable IDO1 expression within the tumors. | - Standardize the tumor implantation procedure.- Increase the number of animals per group to improve statistical power.- Confirm consistent IDO1 expression in the tumor model prior to the study. |
| Toxicity or weight loss observed at presumed therapeutic doses. | - Off-target effects of this compound.- The maximum tolerated dose (MTD) was overestimated. | - Perform a more detailed toxicology study.- Re-evaluate the MTD with smaller dose increments.- Consider alternative formulations or routes of administration to reduce systemic exposure. |
| Lack of anti-tumor efficacy despite effective Kyn/Trp ratio reduction. | - The tumor model is not dependent on the IDO1 pathway for immune evasion.- Redundant immunosuppressive mechanisms are present in the tumor microenvironment. | - Confirm the functional role of IDO1 in the chosen tumor model (e.g., using IDO1 knockout mice or CRISPR-edited tumor cells).- Explore combination therapies to target other immune checkpoints or immunosuppressive pathways. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use healthy, age-matched mice of the same strain that will be used for efficacy studies (e.g., C57BL/6 or BALB/c).
-
Dose Escalation: Administer this compound at escalating doses to different cohorts of mice (e.g., 10, 30, 100, 300 mg/kg). The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical use.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Body weight should be recorded at least three times a week.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 15-20% loss in body weight or any other severe signs of toxicity.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate its exposure with its biological effect.
Methodology:
-
Animal Model: Use tumor-bearing mice from a syngeneic model.
-
Dosing: Administer a single dose of this compound at a well-tolerated level determined from the MTD study.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours). At the final time point, collect tumor tissue.
-
Analysis:
-
PK Analysis: Measure the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS). Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
PD Analysis: Measure the concentrations of tryptophan and kynurenine in plasma and tumor homogenates using LC-MS/MS. Calculate the Kyn/Trp ratio.
-
-
Correlation: Correlate the plasma concentration of this compound with the reduction in the Kyn/Trp ratio over time.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents.
Methodology:
-
Animal Model: Use a syngeneic tumor model with confirmed IDO1 expression (e.g., B16F10 melanoma, CT26 colon carcinoma).
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment groups:
-
Vehicle control
-
This compound monotherapy (at one or more well-tolerated and pharmacodynamically active doses)
-
Combination therapy (e.g., this compound + anti-PD-1 antibody)
-
Positive control (e.g., anti-PD-1 antibody monotherapy)
-
-
Dosing: Administer treatments according to a predefined schedule (e.g., daily for this compound, twice a week for anti-PD-1).
-
Tumor Measurement: Measure tumor volume using calipers at least twice a week.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a set duration. Key efficacy endpoints include tumor growth inhibition (TGI) and survival.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, Tregs) by flow cytometry or immunohistochemistry.
Quantitative Data Summary
Table 1: Example Dose-Ranging and PD Data for an IDO1 Inhibitor
| Dose (mg/kg, BID) | Maximum Body Weight Loss (%) | Plasma Kyn/Trp Ratio Inhibition (%) at 4h | Tumor Kyn/Trp Ratio Inhibition (%) at 4h |
| 10 | < 5 | 35 | 30 |
| 30 | < 5 | 75 | 70 |
| 100 | 8 | 92 | 90 |
| 300 | 18 | 95 | 93 |
Table 2: Example In Vivo Efficacy Data in a Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (TGI, %) |
| This compound (50 mg/kg, BID) | 35 |
| Anti-PD-1 (10 mg/kg, BIW) | 45 |
| This compound + Anti-PD-1 | 75 |
Visualizations
Caption: Experimental workflow for determining the effective in vivo dose of this compound.
Caption: Signaling pathway of IDO1-mediated immunosuppression and the mechanism of this compound.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), Ido-IN-11 and navoximod. IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant therapeutic target in oncology due to its role in mediating immune suppression within the tumor microenvironment. This comparison aims to furnish researchers with the necessary data to evaluate these compounds for further investigation.
Executive Summary
Data Presentation: In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro efficacy of this compound and navoximod.
| Compound | CAS Number | Assay Type | Potency (IC50/Ki/EC50) | Source |
| IDO1-IN-11 | 2306411-34-5 | Not Specified | IC50: 0.6 nM | |
| This compound | 1888378-32-2 | Kinase Assay | IC50: 0.18 µM (180 nM) | |
| HeLa Cell Assay | IC50: 0.014 µM (14 nM) | |||
| Navoximod | 1402837-78-8 | Cell-free enzymatic assay | Ki: 7 nM | |
| Cell-free enzymatic assay | IC50: 28 nM | |||
| Cellular Assay | EC50: 75 nM | |||
| Human T-cell proliferation MLR assay | EC50: 90 nM |
Mechanism of Action: The IDO1 Signaling Pathway
This compound and navoximod both exert their effects by inhibiting the IDO1 enzyme. IDO1 is the rate-limiting enzyme in the conversion of the essential amino acid tryptophan to kynurenine. In the tumor microenvironment, the overexpression of IDO1 leads to two key immunosuppressive outcomes:
-
Tryptophan Depletion: The depletion of tryptophan arrests the proliferation of effector T cells, which are crucial for anti-tumor immunity.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), which further suppress the anti-tumor immune response.
By inhibiting IDO1, both this compound and navoximod aim to reverse these immunosuppressive effects, thereby restoring T cell function and enhancing the body's ability to recognize and eliminate cancer cells.
Caption: The IDO1 signaling pathway and points of inhibition by this compound and navoximod.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the efficacy of IDO1 inhibitors.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Methodology:
-
Enzyme Preparation: Recombinant human IDO1 enzyme is used.
-
Reaction Mixture: A reaction buffer is prepared containing potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), ascorbic acid, and methylene blue (as a reducing system for the heme cofactor).
-
Inhibitor Addition: The test compound (this compound or navoximod) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the IDO1 enzyme and incubated at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid (TCA).
-
Kynurenine Measurement: The amount of kynurenine produced is quantified. This is often done by a colorimetric method after reacting the kynurenine with Ehrlich's reagent (p-dimethylaminobenzaldehyde) and measuring the absorbance at 480 nm, or by using HPLC.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of IDO1 activity (IC50) is calculated from a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Methodology:
-
**Cell
A Head-to-Head In Vivo Comparison of IDO1 Inhibitors: Epacadostat, Navoximod, and Linrodostat
A comprehensive analysis of preclinical data on the efficacy and pharmacodynamics of leading indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in syngeneic mouse tumor models. This guide provides a comparative overview for researchers, scientists, and drug development professionals, with a focus on in vivo performance, supported by experimental data and detailed methodologies.
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that suppresses antitumor immunity by catabolizing the essential amino acid tryptophan into kynurenine. This metabolic shift within the tumor microenvironment leads to T-cell anergy and apoptosis, allowing cancer cells to evade immune surveillance. Consequently, the development of small molecule inhibitors targeting IDO1 has been a significant focus in immuno-oncology. This guide presents a head-to-head comparison of the in vivo efficacy of prominent IDO1 inhibitors: Epacadostat (INCB024360), Navoximod (NLG919), and Linrodostat (BMS-986205), alongside a novel inhibitor, PCC0208009. The comparative data is derived from preclinical studies in widely used syngeneic mouse models of cancer, providing valuable insights into their pharmacodynamic activity and antitumor effects.
IDO1 Signaling Pathway
The IDO1 pathway plays a central role in creating an immunosuppressive tumor microenvironment. Upon activation, typically by pro-inflammatory cytokines like interferon-gamma (IFN-γ), IDO1 in antigen-presenting cells (APCs) and tumor cells converts tryptophan to kynurenine. The depletion of tryptophan and the accumulation of kynurenine lead to the suppression of effector T-cells and natural killer (NK) cells, while promoting the generation and activation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
In Vivo Performance Comparison
The following tables summarize the in vivo pharmacodynamic (PD) activity and antitumor efficacy of various IDO1 inhibitors in syngeneic mouse tumor models. The primary PD marker is the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma and tumor tissue, which reflects the extent of IDO1 inhibition.
Pharmacodynamic Activity: Kyn/Trp Ratio Inhibition
A direct comparison of PCC0208009, Epacadostat (INCB024360), and Navoximod (NLG919) was conducted in B16F10 melanoma tumor-bearing mice. The inhibitors were administered orally at a dose of 1.0 mmol/kg.
| Inhibitor | Plasma Kyn/Trp Inhibition (%) | Tumor Kyn/Trp Inhibition (%) |
| PCC0208009 | 91.8% | 89.5% |
| Epacadostat (INCB024360) | 85.0% | 81.1% |
| Navoximod (NLG919) | 72.5% | 75.9% |
| Data from a comparative study in B16F10 tumor-bearing mice.[1] |
Antitumor Efficacy: Tumor Growth Inhibition
The antitumor effects of PCC0208009, Epacadostat (INCB024360), and Navoximod (NLG919) were evaluated in both CT26 colon carcinoma and B16F10 melanoma syngeneic models. The inhibitors were administered orally at a dose of 0.8 mmol/kg, twice daily.
| Inhibitor | Tumor Growth Inhibition (%) - CT26 Model | Tumor Growth Inhibition (%) - B16F10 Model |
| PCC0208009 | ~40% | ~35% |
| Epacadostat (INCB024360) | ~38% | ~30% |
| Navoximod (NLG919) | ~35% | ~28% |
| Approximate values derived from graphical data in a comparative study.[1] |
Preclinical data for Linrodostat (BMS-986205) in a human SKOV-3 ovarian cancer xenograft model demonstrated a dose-dependent reduction in kynurenine levels in both serum and tumor tissue.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. The following sections outline the key experimental protocols used in the evaluation of the IDO1 inhibitors.
Syngeneic Mouse Tumor Models
The in vivo antitumor efficacy of IDO1 inhibitors is commonly assessed in syngeneic mouse models, which utilize immunocompetent mice, allowing for the study of interactions between the therapeutic agent, the tumor, and the host immune system.
1. Cell Lines and Culture:
-
CT26: Murine colon carcinoma cells.
-
B16F10: Murine melanoma cells.
-
Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.
2. Animals:
-
BALB/c mice are used for the CT26 model.
-
C57BL/6 mice are used for the B16F10 model.
-
Mice are typically 6-8 weeks old at the start of the experiment.
3. Tumor Implantation:
-
Tumor cells are harvested, washed, and resuspended in a sterile solution like PBS.
-
A specific number of cells (e.g., 1 x 10^6) is injected subcutaneously into the flank of each mouse.
4. Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
IDO1 inhibitors are typically formulated in a vehicle (e.g., 20% Solutol) and administered orally (p.o.) once or twice daily.
5. Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed. Blood and tumor tissue are collected for pharmacodynamic analysis.
Pharmacodynamic Analysis: LC-MS/MS for Tryptophan and Kynurenine
The measurement of tryptophan and its metabolite kynurenine is essential for assessing the in vivo activity of IDO1 inhibitors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
1. Sample Preparation:
-
Plasma: Blood is collected in tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation.
-
Tumor Tissue: Tumors are homogenized in a suitable buffer.
-
Proteins are precipitated from plasma or tumor homogenates using an acid (e.g., trichloroacetic acid).
-
The supernatant, containing the analytes, is collected after centrifugation.
2. LC-MS/MS Analysis:
-
An aliquot of the supernatant is injected into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for tryptophan and kynurenine.
-
Stable isotope-labeled internal standards are used for accurate quantification.
Conclusion
The preclinical in vivo data presented in this guide provides a valuable comparative assessment of different IDO1 inhibitors. The novel inhibitor PCC0208009 and Epacadostat demonstrated robust pharmacodynamic activity, effectively reducing the Kyn/Trp ratio in both plasma and tumor tissue.[1] This translated to modest single-agent antitumor efficacy in the CT26 and B16F10 syngeneic models.[1] Navoximod also showed activity, albeit to a lesser extent in some measures.[1] Linrodostat has demonstrated potent in vivo pharmacodynamic activity in xenograft models.[3][4]
While single-agent efficacy of IDO1 inhibitors in these models is not dramatic, their primary therapeutic potential is believed to be in combination with other immunotherapies, such as checkpoint inhibitors, to overcome immune resistance. The data and protocols summarized here offer a foundation for researchers to design and interpret further preclinical studies aimed at optimizing the clinical development of IDO1-targeted therapies.
References
Validating Ido-IN-11 Target Engagement in Tumor Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism, playing a significant role in tumor immune evasion.[1][2] Its overexpression in various cancers is often associated with a poor prognosis.[3][4] Ido-IN-11 (also known as Epacadostat or INCB024360) is a potent and selective inhibitor of IDO1 that has been extensively evaluated in clinical trials.[5][6] Validating the engagement of this compound with its target, IDO1, in tumor tissue is crucial for assessing its pharmacodynamic activity and therapeutic efficacy. This guide provides a comparative overview of methods to validate this compound target engagement, supported by experimental data and detailed protocols.
Direct Measurement of IDO1 Activity
A primary method for confirming this compound target engagement is to directly measure the enzymatic activity of IDO1. This is typically achieved by quantifying the levels of tryptophan, the substrate of IDO1, and kynurenine, its metabolic product.[1][7] A decrease in kynurenine levels or a change in the kynurenine-to-tryptophan (K/T) ratio in the tumor microenvironment or plasma serves as a robust biomarker of IDO1 inhibition.[8][9]
Comparison of Biomarker-Based Assays
| Method | Analyte Measured | Sample Type | Throughput | Key Advantages | Key Disadvantages |
| HPLC-DAD | Kynurenine, Tryptophan | Tumor lysate, Plasma, Cell culture supernatant | Medium | High accuracy and sensitivity.[10][11] | Requires specialized equipment and expertise. |
| ELISA | Kynurenine, Tryptophan | Plasma, Cell culture supernatant | High | Simple, rapid, and suitable for high-throughput screening.[7] | May have lower sensitivity and specificity compared to HPLC. |
| Mass Spectrometry | Kynurenine, Tryptophan | Tumor tissue, Plasma | High | High sensitivity and specificity, can measure multiple metabolites simultaneously. | Complex instrumentation and data analysis. |
Experimental Protocol: Kynurenine Measurement by HPLC-DAD
This protocol is adapted from a method for measuring IDO1 activity in human cancer cells.[10][11]
1. Sample Preparation (from tumor tissue):
- Homogenize fresh or frozen tumor tissue in a suitable lysis buffer.
- Centrifuge the lysate to pellet cellular debris.
- Collect the supernatant containing the cytoplasmic fraction where IDO1 is located.[10]
- Determine the protein concentration of the lysate for normalization.
2. Enzymatic Reaction:
- Incubate the tumor lysate with L-tryptophan (substrate) in a reaction buffer at 37°C.
- To test the effect of this compound, pre-incubate the lysate with the inhibitor before adding the substrate.
- Stop the reaction by adding a precipitating agent like trichloroacetic acid.
3. HPLC-DAD Analysis:
- Centrifuge the reaction mixture to remove precipitated proteins.
- Inject the supernatant into an HPLC system equipped with a diode-array detector (DAD).
- Separate kynurenine from other components using a suitable C18 column and a mobile phase gradient (e.g., ammonium acetate and methanol).
- Detect and quantify kynurenine based on its characteristic absorbance spectrum.
Non-Invasive Imaging of IDO1 Engagement
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo.[12] Several radiolabeled tracers have been developed to image IDO1 expression and activity, providing a direct readout of target engagement in tumors.[13][14]
Comparison of IDO1 PET Tracers
| PET Tracer | Target | Key Advantages | Key Disadvantages |
| [¹¹C]AMT (α-[¹¹C]methyl-L-tryptophan) | Kynurenine pathway activity | Well-established tracer for the kynurenine pathway.[13][15] | Not specific to IDO1, as other enzymes are involved in tryptophan metabolism.[13] |
| [¹⁸F]IDO49 | IDO1 enzyme | High stability and specific binding to IDO1.[12][13] Accumulates in IDO1-expressing tumors.[13] | Still in preclinical/early clinical development. |
| ¹¹C-l-1MTrp | IDO1 enzyme | Can quantitatively and longitudinally visualize whole-body IDO1 dynamics.[5][16] | Shorter half-life of Carbon-11 requires an on-site cyclotron. |
| (S)-[¹⁸F]FETrp | IDO1 substrate | Promising PET radiotracer for imaging IDO1 activity.[17] | Still under investigation. |
Experimental Workflow: IDO1 PET Imaging
The following diagram illustrates a typical workflow for validating target engagement using PET imaging.
Workflow for IDO1 PET Imaging.
IDO1 Signaling Pathway
Understanding the downstream effects of IDO1 inhibition is another way to validate target engagement. IDO1-mediated tryptophan depletion and kynurenine production lead to immunosuppression through several mechanisms, including the activation of the aryl hydrocarbon receptor (AHR) and the inhibition of mTOR signaling.[18][19]
IDO1 Signaling Pathway.
By analyzing downstream markers such as the phosphorylation status of mTOR pathway components or the expression of AHR target genes, researchers can indirectly assess the impact of this compound on the IDO1 pathway.
Alternative and Complementary Approaches
Beyond direct measurement and imaging, other methods can provide valuable information on this compound target engagement.
-
Immunohistochemistry (IHC): IHC can be used to visualize and quantify the expression of IDO1 protein in tumor biopsies before and after treatment.[20] A specific anti-human IDO1 rabbit monoclonal antibody has been developed for this purpose.[20]
-
Gene Expression Analysis: Measuring the mRNA levels of IDO1 and downstream target genes can provide insights into the transcriptional regulation of the pathway in response to this compound.
-
Co-culture Assays: In vitro co-culture systems of IDO1-expressing tumor cells with immune cells (e.g., T cells) can be used to assess the functional consequences of IDO1 inhibition by this compound, such as the restoration of T cell proliferation.[21][22]
Conclusion
Validating the target engagement of this compound in tumor tissue is a multifaceted process that can be approached using a combination of techniques. The direct measurement of IDO1 activity through the quantification of kynurenine and tryptophan remains a gold standard. Non-invasive PET imaging offers the significant advantage of longitudinal and whole-body assessment of target engagement. Complementary methods such as IHC and gene expression analysis of downstream signaling molecules provide further mechanistic insights. The choice of method will depend on the specific research question, available resources, and whether the studies are preclinical or clinical. A multi-pronged approach, integrating data from several of these techniques, will provide the most comprehensive and robust validation of this compound target engagement.
References
- 1. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 [frontiersin.org]
- 3. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isom.ca [isom.ca]
- 5. Off-tumor IDO1 target engagements determine the cancer-immune set point and predict the immunotherapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Identification of IDO modulators using Kynurenine & Tryptophan as surrogate markers - Immusmol [immusmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. moffitt.org [moffitt.org]
- 13. Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Off-tumor IDO1 target engagements determine the cancer-immune set point and predict the immunotherapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Development of an IHC-based detection method for studying indoleamine 2,3-dioxygenase 1 (IDO1) expression in human cancers. - ASCO [asco.org]
- 21. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
Off-Target Screening of IDO1 Inhibitors: A Comparative Overview
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount to predicting their therapeutic efficacy and potential for adverse effects. This guide provides a comparative overview of the off-target profiles of several notable Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. While specific off-target screening data for Ido-IN-11 is not publicly available, we present a comparison with established inhibitors for which selectivity data has been published.
Introduction to IDO1 and Off-Target Effects
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. By depleting tryptophan and producing immunomodulatory metabolites, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment. Consequently, inhibitors of IDO1 have been actively pursued as cancer immunotherapeutics.
However, the clinical success of small molecule inhibitors often hinges on their selectivity. Off-target effects, where an inhibitor interacts with unintended proteins (e.g., kinases, other enzymes), can lead to unexpected toxicities or reduced efficacy. Therefore, comprehensive off-target screening is a critical step in the development of any new inhibitor.
Comparative Selectivity of IDO1 Inhibitors
While direct, quantitative off-target screening data for this compound is not available in the public domain, we can compare the selectivity profiles of other well-characterized IDO1 inhibitors: Epacadostat, Linrodostat (BMS-986205), and Navoximod (NLG-919). The following table summarizes their known selectivity against related enzymes, IDO2 and Tryptophan 2,3-dioxygenase (TDO).
| Inhibitor | Target | Selectivity over IDO2 | Selectivity over TDO | Reference |
| This compound | IDO1 | Data not publicly available | Data not publicly available | - |
| Epacadostat | IDO1 | >1000-fold | >1000-fold | [1] |
| Linrodostat (BMS-986205) | IDO1 | Selective for IDO1 | Potent and selective inhibitor of IDO1 | [2][3] |
| Navoximod (NLG-919) | IDO1 | Shows inhibitory activity against TDO2 | Shows inhibitory activity against TDO2 | [4] |
Experimental Protocols for Off-Target Screening
A standard approach to evaluate the selectivity of a small molecule inhibitor is to screen it against a panel of kinases and other relevant enzymes.
Kinase Panel Screening
Objective: To determine the inhibitory activity of a compound against a broad range of protein kinases.
Methodology:
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Kinase Reactions: A panel of purified, active protein kinases is prepared. Each kinase is incubated with its specific substrate and ATP in the presence of the test compound or a vehicle control (e.g., DMSO).
-
Detection of Activity: Kinase activity is typically measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric Assays: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: Using assays that produce a light signal proportional to the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each kinase that shows significant inhibition. The results are often presented as a percentage of inhibition at a specific concentration or as a comprehensive IC50 profile.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the significance of off-target screening.
Caption: The IDO1 pathway's role in tumor immune evasion.
Caption: A streamlined workflow for kinase off-target screening.
Conclusion
The comprehensive evaluation of an inhibitor's off-target profile is a cornerstone of preclinical drug development. While this guide provides a framework for comparing IDO1 inhibitors, the lack of publicly available off-target screening data for this compound precludes a direct and quantitative comparison with agents like Epacadostat, Linrodostat, and Navoximod. For a thorough assessment of this compound's therapeutic potential, detailed experimental data from broad off-target screening panels would be required. Researchers are encouraged to consult primary literature and manufacturer's data for the most up-to-date and detailed information on specific inhibitors.
References
Safety Operating Guide
Proper Disposal of Ido-IN-11: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Ido-IN-11, a small molecule inhibitor of indoleamine 2,3-dioxygenase (IDO). Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance within research and drug development settings.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with the same diligence as its experimental use. While a specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of information, this guide outlines a comprehensive and conservative approach to its disposal in the absence of an immediately available SDS.
Immediate Safety and Operational Plan
Prior to handling this compound for disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. The following procedures are based on general best practices for chemical waste management in a laboratory setting.
Personal Protective Equipment (PPE)
A crucial first step in the safe handling of any chemical is the use of appropriate Personal Protective Equipment (PPE). When preparing this compound for disposal, all personnel must wear:
-
Standard laboratory attire: This includes a fully buttoned lab coat, long pants, and closed-toe shoes.
-
Eye protection: Safety glasses or goggles are mandatory to protect against splashes.
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn.
Waste Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions.[1][2][3] this compound waste should be collected in a designated, properly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams. [1] For instance, halogenated and non-halogenated organic solvents should be collected separately.[3]
-
Use a container that is compatible with the chemical waste.[1][4] A high-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, leak-proof lid is recommended.[4][5]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its approximate concentration and quantity. Your institution's EHS will provide specific labeling requirements.[5][6]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused stock solutions, contaminated media, and disposable labware (e.g., pipette tips, tubes), in the designated hazardous waste container.
-
Solid waste, such as contaminated gloves and paper towels, should be collected in a separate, clearly labeled container for solid chemical waste.[4][7]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[1][5]
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[4]
-
Store the waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[1][2][5] This area should be away from drains and sources of ignition.
-
-
Aqueous Waste:
-
Empty Containers:
-
Original containers of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, the container can be disposed of as non-hazardous waste, but labels should be defaced or removed. Consult your EHS for specific procedures on empty container disposal.
-
-
Request for Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), contact your EHS department to schedule a waste pickup.[4]
-
Quantitative Data Summary
| Waste Type | Container Type | Labeling Requirements | Storage Location | Disposal Method |
| This compound Solutions (Aqueous & Organic) | Chemically resistant (e.g., HDPE) with screw cap | "Hazardous Waste," "this compound," concentration, and other institutional requirements | Satellite Accumulation Area | EHS Pickup |
| Contaminated Solid Waste (Gloves, etc.) | Lined, puncture-resistant container | "Hazardous Waste," "Solid Waste with this compound Contamination" | Satellite Accumulation Area | EHS Pickup |
| Empty this compound Containers | Original container | Deface or remove original label after triple-rinsing | Designated empty container area | Non-hazardous waste (after proper decontamination) |
Experimental Workflow: this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. nj.gov [nj.gov]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
